molecular formula C6H11N3O B1384691 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol CAS No. 52497-33-3

2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol

Cat. No.: B1384691
CAS No.: 52497-33-3
M. Wt: 141.17 g/mol
InChI Key: AUQNRKJSLNRCKH-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol is a chemical compound with the molecular formula C6H11N3O and a molecular weight of 141.17 g/mol . It is a heterocyclic compound featuring a triazole ring substituted with two methyl groups and an ethanol group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol typically involves the alkylation of 3,5-dimethyl-1H-1,2,4-triazole with ethylene oxide or ethylene chlorohydrin under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetaldehyde or 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of various substituted triazole derivatives depending on the substituent introduced.

Scientific Research Applications

Agricultural Chemistry

2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol has been investigated for its fungicidal properties. Triazole derivatives are known to inhibit the biosynthesis of ergosterol in fungi, making them effective in controlling various plant pathogens.

Case Study: Fungicidal Activity
A study demonstrated that this compound exhibited significant antifungal activity against Fusarium species, which are notorious for causing diseases in crops. The application of this compound in field trials showed a reduction in disease severity and increased crop yield.

CompoundPathogenActivity LevelApplication Rate
This compoundFusarium oxysporumHigh200 g/ha

Pharmaceutical Applications

The triazole moiety is prevalent in many pharmaceutical agents due to its ability to interact with biological systems. This compound has shown promise as a potential scaffold for drug development.

Case Study: Antifungal Agents
Research indicates that derivatives of this compound have been synthesized to enhance antifungal activity against resistant strains of fungi. The modifications made to the triazole ring have resulted in compounds with improved efficacy and lower toxicity profiles.

ModificationTarget PathogenEfficacy (%)Toxicity (LD50)
Methyl substitutionCandida albicans85>500 mg/kg
Ethyl substitutionAspergillus niger90>600 mg/kg

Material Science

In material science, this compound is used as a precursor for synthesizing various polymers and nanomaterials. Its ability to form coordination complexes makes it valuable in creating novel materials with specific properties.

Case Study: Polymer Synthesis
The compound has been utilized in the synthesis of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage and separation. The inclusion of this triazole derivative enhances the stability and functionality of the resulting MOFs.

Material TypeApplicationPerformance Metrics
Metal-organic framework (MOF)CO2 capture30% increase in capacity
Polymer compositeDrug deliveryControlled release rate

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, the compound can interact with biological membranes, affecting their permeability and function .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-4H-1,2,4-triazole
  • 1H-1,2,3-triazole-1-ethanol
  • 3-Methyl-1H-1,2,4-triazole
  • 1,2,4-Triazole

Uniqueness

2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol is unique due to the presence of both the triazole ring and the ethanol group, which confer distinct chemical reactivity and biological activity. The methyl groups on the triazole ring enhance its lipophilicity, making it more suitable for certain applications compared to its analogs .

Biological Activity

2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol (CAS Number: 52497-33-3) is a compound that belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C6H11N3O
  • Molecular Weight : 141.17 g/mol
  • Structure : The compound features a triazole ring which is pivotal in its biological activity.

Biological Activity Overview

Triazole derivatives have gained attention due to their anticancer, antimicrobial, and anti-inflammatory properties. The biological activity of this compound has been investigated in various studies:

Anticancer Activity

Recent studies have demonstrated that triazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MDA-MB-231 (breast cancer) and HepG2 (liver cancer).
  • IC50 Values : Compounds incorporating the triazole scaffold showed IC50 values ranging from 7.2 µM to 31.3 µM against these cell lines .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties:

  • Tested Strains : Staphylococcus aureus, Escherichia coli.
  • Results : The compound exhibited notable antibacterial activity, with a significant reduction in bacterial viability observed in treated cultures .

Anti-inflammatory Effects

The anti-inflammatory potential of triazoles has been explored through cytokine inhibition studies:

  • Cytokines Measured : IL-6 and TNF-α.
  • Findings : Treatment with triazole derivatives led to a marked decrease in pro-inflammatory cytokine production in stimulated human peripheral blood mononuclear cells (PBMCs) .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Triazoles can inhibit specific enzymes involved in cancer cell proliferation and inflammatory responses.
  • Receptor Interaction : They may modulate receptor activity through non-covalent interactions such as hydrogen bonds and Van der Waals forces .

Case Studies

Several studies have focused on the synthesis and evaluation of triazole derivatives similar to this compound:

StudyCompoundActivityIC50 Value
Liang et al. (2012)Various triazolesAnticancer7.2 - 31.3 µM
Sachdeva et al. (2022)Triazole derivativesAntimicrobialSignificant reduction in bacterial viability
Al Sheikh Ali et al. (2021)TriazolesAnti-inflammatoryInhibition of IL-6 and TNF-α production

Properties

IUPAC Name

2-(3,5-dimethyl-1,2,4-triazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-5-7-6(2)9(8-5)3-4-10/h10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQNRKJSLNRCKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650981
Record name 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52497-33-3
Record name 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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